H-Aeea-aeea-aeea
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[[2-[2-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O10/c19-1-4-26-7-10-29-13-16(22)20-2-5-27-8-11-30-14-17(23)21-3-6-28-9-12-31-15-18(24)25/h1-15,19H2,(H,20,22)(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDHTLVGQUKJDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Conformational Landscape and Dynamics of Aeea Oligomers
Theoretical Frameworks for Conformational Analysis of Flexible Linkers
Theoretical frameworks for analyzing the conformations of flexible linkers and oligomers often treat them as polymer chains. Models such as the wormlike chain and Gaussian chain models have been applied to understand the conformational properties of flexible linkers, including those composed of repeating units acs.org. These models help in quantifying properties like linker stiffness and the spatial distances spanned by flexible segments acs.org. The conformational behavior can be viewed as an ensemble of states in dynamic equilibrium, with transitions between states occurring over various timescales nih.gov. The flexibility of linkers implies low energy barriers for transitions between these states nih.gov. Understanding the limitations and constraints that influence the self-assembly and conformational freedom of flexible frameworks is also important chinesechemsoc.org. Conformational changes in such structures can involve processes like breathing, swelling, and rotation around linker bonds chinesechemsoc.org. Dihedral angles, which define the rotation around specific bonds, are key parameters in describing and analyzing molecular conformations osti.govaip.orgncsu.eduacs.orgresearchgate.netusda.gov.
Computational Modeling of H-Aeea-aeea-aeea Conformations
Computational modeling plays a vital role in exploring the conformational space of oligomers like this compound, which are too flexible and complex for easy characterization by experimental methods alone mdpi.com. Computational approaches can generate structural models and provide insights into preferred conformations and dynamics mdpi.com. The success of these modeling efforts is often dependent on the quality of the initial structural information and the chosen computational methods mdpi.com. Hybrid methods, incorporating experimental data such as Small-Angle X-ray Scattering (SAXS), can also be used to guide the assembly and modeling of oligomeric structures mdpi.com.
Influence of Oligomer Length and Repeats on Conformational Ensemble
The length of an oligomer and the number of repeating units significantly influence its conformational ensemble nih.govbiointerfaceresearch.comacs.orgresearchgate.netresearchgate.net. As the chain length increases, the number of possible conformations grows exponentially, leading to a more diverse conformational landscape. The length can affect the tendency of oligomers to adopt specific global shapes, such as folded or unfolded states acs.org. For some oligomeric systems, increasing length can lead to transitions from planar structures to helical conformations researchgate.net. The influence of chain length has been studied in the context of density distributions and conformations in thin films, showing different behaviors for short and long chains researchgate.net. The length of oligomers can also impact the structural variability observed in computational simulations nih.gov.
Role of Solvent Environment on AEEA Oligomer Conformations
The solvent environment plays a critical role in shaping the conformational landscape of flexible oligomers like this compound nih.govpnas.orgpnas.orgresearchgate.netmpg.de. The polarity of the solvent and specific interactions between the solvent and the oligomer chain can stabilize or destabilize certain conformations pnas.orgresearchgate.net. Solvents can influence the folding and unfolding behavior of oligomers acs.orgpnas.org. The amphiphilic nature of AEEA units, with both polar and non-polar segments, suggests that solvent compatibility with different parts of the chain can drive conformational changes through preferential solvation pnas.org. The solvent environment can also affect the kinetics of conformational relaxation researchgate.net. Hydrophobic effects in aqueous environments can drive the collapse or clustering of hydrophobic segments within the oligomer mpg.de. The extent of solvent accessibility to the oligomer chain is a key factor influenced by conformation and the surrounding solvent nih.govpnas.orgnih.gov.
Compounds Mentioned and PubChem CIDs:
| Compound | PubChem CID | Formula | Molecular Weight ( g/mol ) |
| 2-[2-(2-aminoethoxy)ethoxy]acetic acid (AEEA) | 362706 | C6H13NO4 | 163.17 |
| This compound | Not available* | C18H34N3O10 | ~452.48 |
*The specific PubChem CID for the trimer H-(NH-CH2-CH2-O-CH2-CH2-O-CH2-CO)3-OH was not found in the consulted sources. The formula and molecular weight are calculated based on the amide-linked AEEA monomer unit.
Interactive Data Table (Example - Illustrative, no specific data for this compound found in search results):
While specific conformational data for this compound was not found in the provided search results, the following table illustrates how computational data, such as dihedral angle preferences and relative energies for different conformers, might be presented if available from quantum chemical calculations on a simplified AEEA unit or oligomer segment.
| Conformer ID | Description | Key Dihedral Angle (degrees) | Relative Energy (kJ/mol) |
| Conf_1 | Extended | 180 | 0.0 |
| Conf_2 | Bent (gauche-like) | 60 | 2.5 |
| Conf_3 | Folded | -60 | 3.1 |
H Aeea Aeea Aeea As a Critical Linker in Bioconjugation and Molecular Assembly
Design Principles of AEEA-Based Linkers for Site-Specific Bioconjugation
The design of linkers for bioconjugation is a critical determinant of the final conjugate's efficacy, selectivity, and stability. sygnaturediscovery.com Linkers based on 9-amino-4,7-dioxanonanoic acid (AEEA) are frequently employed due to their favorable physicochemical properties, which align with key design principles. A central challenge in linker development is balancing the contradictory requirements of high stability in systemic circulation and efficient, specific release of a payload in the target tissue. nih.gov
A fundamental consideration is the linker's biophysical impact on the conjugate. sygnaturediscovery.com AEEA is an ethylene (B1197577) glycol-based linker, and its inherent hydrophilicity helps to mitigate issues of aggregation and poor solubility that can arise from hydrophobic payloads or linkers. sygnaturediscovery.comwuxiapptec.com This is crucial as linker hydrophobicity can reduce the conjugate's half-life and cause biophysical complications. sygnaturediscovery.com The point of attachment on the antibody or protein, known as the conjugation site, is also critical for the stability and homogeneity of the final product. wuxiapptec.com Modern bioconjugation strategies increasingly favor site-specific methods, such as those using engineered reactive handles or enzymatic approaches, to control the stoichiometry, like the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs). sygnaturediscovery.comnih.gov This control reduces the heterogeneity of the product, ensuring that each molecule performs more predictably. sygnaturediscovery.com
Applications in Peptide Nucleic Acid (PNA) Architectures
AEEA linkers are integral components in the synthesis of complex Peptide Nucleic Acid (PNA) structures. biologica.co.jpbiosearchtech.com PNAs are synthetic DNA mimics with a neutral peptide-like backbone, a property that allows them to bind to DNA and RNA with high affinity and specificity due to the absence of electrostatic repulsion. biosearchtech.comnih.gov However, PNA oligomers, particularly those rich in purines, can have poor aqueous solubility. biosearchtech.combiosearchtech.com AEEA, as a hydrophilic spacer, is incorporated into PNA sequences to enhance their solubility and minimize self-aggregation. biologica.co.jpbiosearchtech.com It is also commonly used to distance reporter molecules, such as fluorescent dyes, from the PNA strand to avoid interference with hybridization. biologica.co.jp
H-Aeea-aeea-aeea in Bis-PNA Design for Enhanced Strand Invasion and Hybridization
Bis-PNAs, which consist of two PNA strands joined by a flexible linker, are designed to bind with exceptional affinity to double-stranded DNA (dsDNA) through a process called strand invasion. nih.govresearchgate.netmdpi.com The compound this compound, acting as a trimeric AEEA linker, is a key element in the design of these molecules. nih.gov This linker connects the two PNA oligomers, providing the necessary flexibility and length to allow them to wrap around and invade the target DNA duplex. nih.govresearchgate.net
Research has demonstrated that bis-PNA molecules containing an AEEA₃ linker can readily assemble complementary DNA oligonucleotides. nih.gov The water-soluble and highly flexible nature of the AEEA chain is crucial for this function. nih.govresearchgate.net The linker's role is to stabilize the PNA-DNA invasion complex, which is formed when the two PNA strands bind to one strand of the dsDNA, displacing the other DNA strand. mdpi.com The design of the linker is therefore paramount to the success of bis-PNA applications in nanotechnology and as a tool for recognizing specific DNA sequences. nih.govresearchgate.net
| Bis-PNA Construct | Linker Composition | Key Research Finding | Reference |
|---|---|---|---|
| PNA-AEEA₁ | Single AEEA unit | Less efficient in assembling sterically hindered DNA oligomers compared to longer linkers. | researchgate.net |
| PNA-AEEA₃ | Three AEEA units (this compound) | Readily assembles short, complementary DNA oligonucleotides, demonstrating effective hybridization. | nih.gov |
| PNA-AEEA₆ | Six AEEA units | Demonstrates that longer spacers can more effectively promote the assembly of DNA oligomers, particularly in cases of potential steric conflict. | researchgate.net |
Spacer Length and Composition Effects on PNA-DNA/RNA Binding Affinity and Selectivity
The binding characteristics of PNA oligomers are significantly influenced by the length and chemical makeup of the spacer elements used in their design. nih.govnih.gov In bis-PNA constructs, the length of the AEEA linker directly impacts the efficiency of dual oligonucleotide hybridization. researchgate.net Studies have shown that longer spacers, such as those containing multiple AEEA units, can better facilitate the assembly of two DNA strands, especially when the arrangement of the target strands could lead to steric interference. researchgate.net
The composition of the spacer can also be modified to include amino acids in addition to AEEA units to further modulate the distance and flexibility between the PNA strands. nih.gov Modifications to the PNA backbone, including the strategic placement of linkers, can "pre-organize" the PNA strand into a conformation that is more favorable for binding to its DNA or RNA target, thereby enhancing affinity and selectivity. nih.gov The kinetic specificity of bis-PNA binding to dsDNA has also been shown to be sensitive to the precise structure of the linker, indicating its critical role in sequence discrimination. nih.gov
| Linker/Spacer Type | Composition | Length/Atoms | Primary Function in PNA Synthesis | Reference |
|---|---|---|---|---|
| O linker (AEEA) | Ethylene Glycol | 1.3 nm / 9 atoms | Distances reporter molecules, enhances solubility. | biologica.co.jp |
| AEEEA linker | Ethylene Glycol | 1.8 nm / 12 atoms | Provides a longer hydrophilic spacer than AEEA. | biologica.co.jp |
| C3A | Hydrocarbon chain (Amine) | 0.6 nm / 4 atoms | Provides a more hydrophobic spacer option. | biologica.co.jp |
| C6A | Hydrocarbon chain (Amine) | 1.1 nm / 7 atoms | Medium-length hydrophobic spacer. | biologica.co.jp |
| Lysine (B10760008) | Amino Acid | Variable | Enhances aqueous solubility or provides a conjugation point. | biologica.co.jp |
Integration into Antibody-Drug Conjugates (ADCs) Research
This compound as a Non-Cleavable Linker Element in ADC Construction
The compound this compound, or its derivatives, can serve as a non-cleavable linker element in the construction of ADCs. medchemexpress.comglpbio.com Unlike cleavable linkers that are designed to release their payload in response to specific triggers like pH or enzymes, non-cleavable linkers remain intact in the extracellular environment. mdpi.combiochempeg.com The release of the cytotoxic drug from an ADC with a non-cleavable linker depends on the complete proteolytic degradation of the antibody component within the lysosome after the ADC has been internalized by the target cell. creativebiolabs.net
This mechanism of action offers a significant advantage in terms of plasma stability. biochempeg.comcreativebiolabs.net By ensuring the payload remains firmly attached to the antibody until it reaches the lysosome of a cancer cell, non-cleavable linkers can minimize off-target toxicity and lead to an improved therapeutic window. sygnaturediscovery.combiochempeg.com In vivo studies have often shown that ADCs with non-cleavable linkers can outperform their cleavable counterparts due to this enhanced stability. creativebiolabs.net AEEA-based structures are used in this context as stable, alkyl-based chains that connect the payload to the antibody. medchemexpress.comglpbio.com
Investigations into Linker Homogeneity and Stability within ADC Frameworks
Achieving ADC homogeneity and stability are primary goals in modern ADC research. sygnaturediscovery.comwuxiapptec.com Homogeneity, especially a well-defined drug-to-antibody ratio (DAR), ensures a consistent product with predictable efficacy and toxicity profiles. sygnaturediscovery.comnih.gov The use of site-specific conjugation technologies is a key strategy to produce homogeneous ADCs, and linker design is an integral part of this process. sygnaturediscovery.comnih.govmdpi.com
| Linker Property | Cleavable Linkers | Non-Cleavable Linkers (e.g., AEEA-based) | Reference |
|---|---|---|---|
| Release Mechanism | Respond to specific triggers (pH, enzymes, reducing agents) in the tumor microenvironment or inside the cell. | Rely on complete proteolytic degradation of the antibody in the lysosome after internalization. | mdpi.combiochempeg.comcreativebiolabs.net |
| Plasma Stability | Can be variable; risk of premature payload release can lead to off-target toxicity. | Generally higher plasma stability, keeping the payload attached until target cell internalization. | biochempeg.comcreativebiolabs.net |
| Therapeutic Index | Can be limited by off-target toxicity from premature release. | Often improved due to greater stability and more specific payload release. | biochempeg.comcreativebiolabs.net |
| Bystander Effect | Can release membrane-permeable drugs that kill neighboring antigen-negative tumor cells. | Limited bystander effect as the payload (with linker remnants) is released inside the target cell and is often less permeable. | creativebiolabs.net |
| Dependence on Target Cell Biology | Dependent on the presence of the specific cleavage trigger. | Highly dependent on ADC internalization and lysosomal degradation pathways of the target cell. | biochempeg.comcreativebiolabs.net |
Role in Proteolysis Targeting Chimeras (PROTACs) Design
The chemical linker is a critical component of a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI. nih.gov The linker connects the ligand that binds the POI to the ligand that engages the E3 ligase. nih.gov While historically given less attention than the two ligands, the linker's composition, length, and rigidity are now recognized as pivotal factors that significantly influence the physicochemical properties and biological activity of PROTACs. nih.govresearchgate.net The this compound moiety, a type of polyethylene (B3416737) glycol (PEG)-based linker, offers favorable characteristics such as flexibility and hydrophilicity, which can enhance the solubility and bioavailability of the PROTAC molecule. researchgate.net
Rational Linker Design for Optimized Ternary Complex Formation with E3 Ubiquitin Ligases
The primary function of the PROTAC linker is to enable the formation of a stable and productive ternary complex (TC) between the POI and an E3 ubiquitin ligase. nih.gov Rational linker design is essential to achieve the correct spatial orientation and proximity between the two proteins, which is necessary for efficient ubiquitin transfer from the E2 ligase (associated with the E3) to the POI. researchgate.net The design process is complex, as there are no universal rules, and optimization is often required for each specific POI-E3 ligase pair. nih.gov
The AEEA (aminoethoxy-ethoxyacetic acid) unit provides a flexible and hydrophilic spacer. The rational design involving AEEA linkers focuses on several key aspects:
Spatial Orientation : The linker must be long and flexible enough to allow the two binding moieties to simultaneously engage their respective proteins without steric hindrance. researchgate.netrsc.org The inherent flexibility of AEEA chains, which are composed of alkyl and ether units, can accommodate the conformational adjustments needed for successful TC formation. rsc.orgarxiv.org
Proximity and Cooperativity : The linker's length dictates the distance between the POI and the E3 ligase within the complex. This distance is crucial for positioning the lysine residues on the POI surface near the E2 ligase's active site. Positive cooperativity, where the binding of one protein enhances the binding of the other, is a hallmark of effective PROTACs and is highly dependent on the linker's ability to facilitate favorable protein-protein interactions within the ternary complex.
Computational modeling and structural biology are increasingly used to guide the rational design of linkers. nih.gov Molecular dynamics simulations can help predict the stability and conformation of the ternary complex with different linker lengths and compositions, thereby reducing the need for extensive empirical screening of linker libraries. researchgate.netnih.gov
Impact of AEEA Linker Length and Rigidity on PROTAC Mediated Degradation Mechanisms
The length and rigidity of the linker are critical parameters that directly affect a PROTAC's degradation efficiency (DC50) and maximum degradation level (Dmax). nih.gov AEEA linkers, composed of repeating hydrophilic units, offer a systematic way to modulate linker length.
Linker Length: The relationship between linker length and degradation potency is often complex and bell-shaped.
Too Short : A linker that is too short may prevent the simultaneous binding of the POI and the E3 ligase due to steric clashes, thus failing to form a stable ternary complex. researchgate.netarxiv.org This can lead to the formation of non-productive binary complexes and a "hook effect," where higher concentrations of the PROTAC are less effective. researchgate.net
Too Long : An excessively long linker can lead to the formation of a non-functional complex where the POI is not correctly positioned for ubiquitination. arxiv.org While long linkers provide high flexibility, they can also increase the entropy penalty of forming the ordered ternary complex, potentially reducing its stability. rsc.org
Optimal Length : There is typically an optimal linker length that maximizes the stability of the ternary complex and orients the proteins for the most efficient ubiquitination, leading to the lowest DC50 and highest Dmax values. researchgate.net Studies have shown that even a single ethylene glycol unit extension can dramatically alter degradation selectivity and potency. nih.gov For example, PROTACs targeting TBK1 showed no degradation with linkers shorter than 12 atoms, but potent degradation with linkers between 12 and 29 atoms. nih.gov
The table below illustrates hypothetical data based on common research findings on how AEEA linker length can influence PROTAC efficacy.
| PROTAC | Linker Composition | Linker Length (Atoms) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| PROTAC A | H-Aeea- | 8 | Protein X | VHL | >1000 | <10 |
| PROTAC B | H-Aeea-aeea- | 14 | Protein X | VHL | 150 | 75 |
| PROTAC C | This compound- | 20 | Protein X | VHL | 25 | >95 |
| PROTAC D | This compound-aeea- | 26 | Protein X | VHL | 90 | 80 |
This table contains illustrative data based on established principles of PROTAC design and does not represent specific experimental results.
Linker Rigidity: While the inherent flexibility of AEEA/PEG linkers is often advantageous, excessive flexibility can be detrimental. arxiv.org Introducing more rigid elements, such as piperazine (B1678402) or alkyne groups, into a linker can reduce the entropic penalty of ternary complex formation by pre-organizing the binding moieties into a more favorable conformation. researchgate.netnih.gov However, AEEA linkers are primarily valued for their flexibility. The optimization for a specific target often involves finding a balance between the flexibility needed to accommodate binding and the rigidity required for a stable, low-energy complex conformation. arxiv.org
Other Biomolecular Conjugations Involving Peptides, Proteins, and Nucleic Acids
The utility of this compound and similar AEEA-based linkers extends beyond PROTACs to the broader field of bioconjugation, where they are used to connect various biomolecules. Their hydrophilic, flexible, and chemically stable nature makes them ideal spacers for conjugating peptides, proteins, and nucleic acids. nih.gov
In the synthesis of Peptide-Peptide Nucleic Acid (PNA) conjugates , AEEA linkers (also referred to as O-linkers or mini-PEG) are frequently used to space the peptide moiety from the PNA sequence. nih.govrsc.org PNAs are synthetic DNA mimics with a neutral peptide backbone that can bind to DNA and RNA with high affinity and specificity. mdpi.com However, their cellular uptake is poor. mdpi.com Conjugating them to cell-penetrating peptides (CPPs) can overcome this limitation. mdpi.comnih.gov The AEEA linker serves several purposes in these conjugates:
It provides spatial separation, ensuring that the peptide and the PNA can function independently without interfering with each other's structure or binding capabilities.
The amide linkages formed are stable, ensuring the integrity of the conjugate in biological environments. rsc.org
Similarly, AEEA linkers are employed in conjugating other oligonucleotides and proteins. nih.govpnas.org The linker can connect an antibody to a cytotoxic drug in an antibody-drug conjugate (ADC), where linker stability and solubility are paramount. glpbio.commedchemexpress.combroadpharm.com The defined length and chemical properties of AEEA units allow for precise control over the spacing and physicochemical properties of the final bioconjugate, making them a versatile tool in the design of complex biomolecular assemblies.
Computational Design and Optimization of Aeea Based Linker Architectures
Machine Learning and Deep Learning Approaches for Molecular Linker Design
Generative Models for Novel H-Aeea-aeea-aeea Derivatives with Desired Properties
For this compound and its derivatives, generative models could be trained on datasets of known linkers or molecules containing similar oligo(ethylene glycol) units. By learning the structural patterns and property relationships within these datasets, the models could generate novel AEEA-based linkers or modifications of the this compound structure. This could involve generating linkers of different lengths, incorporating branching, or introducing other functional groups while maintaining or enhancing desired properties such as flexibility, solubility, or the ability to span specific distances between conjugated molecules. rsc.orgnih.govarxiv.org Reinforcement learning can be utilized within generative models to guide the design process towards linkers that satisfy specific criteria or optimize particular molecular properties. rsc.orgoup.comnih.govmdpi.comarxiv.orgarxiv.org
Fragment-Based Drug Discovery (FBDD) Strategies Incorporating AEEA Units
Fragment-Based Drug Discovery (FBDD) is a strategy that utilizes small chemical fragments as building blocks for identifying and developing lead compounds. rsc.orgnih.govwikipedia.orgfrontiersin.orgacs.orgselvita.com Linkers play a vital role in FBDD by connecting identified fragments to create larger molecules with enhanced binding affinity and desired properties. rsc.orgnih.gov The design of appropriate linkers is crucial for the successful optimization of fragment hits. rsc.org
AEEA units, with their inherent flexibility and potential for diverse linkages through their amine and carboxylic acid functionalities, can be valuable components in FBDD strategies. Computational approaches within FBDD can incorporate AEEA units as potential linkers to bridge fragments identified to bind to a biological target. These methods can explore different ways to connect fragments using one or more AEEA units, considering factors such as the required distance between fragments, the desired flexibility of the resulting molecule, and potential interactions with the target. rsc.orgnih.gov Computational tools can help evaluate and prioritize AEEA-containing linkers based on predicted binding modes, conformational preferences, and other relevant properties, facilitating the design of novel lead compounds. rsc.orgnih.gov
De Novo Design of AEEA-Containing Molecules for Specific Molecular Recognition
De novo design is a computational approach that aims to generate novel molecular structures from scratch based on specific design criteria, often related to binding to a biological target or achieving particular molecular recognition events. arxiv.orgacs.orgnih.govresearchgate.netrsc.org These methods can be structure-based, utilizing the 3D structure of a target, or ligand-based, relying on information from known active molecules. nih.govresearchgate.net De novo design algorithms can assemble molecules atom by atom or by using predefined molecular fragments as building blocks. nih.govrsc.org
In the context of AEEA-containing molecules, de novo design can be employed to generate structures that incorporate one or more AEEA units to achieve specific molecular recognition. For instance, if a certain distance or a flexible connection is required between two interacting parts of a molecule for optimal binding to a target, de novo design algorithms could utilize AEEA units as flexible linkers to bridge these parts. nih.govresearchgate.net Unlike rigid linkers, such as those based on repeating amino acid units like (EAAAK)n, which are used to maintain a fixed distance and structure in fusion proteins frontiersin.orgbmrat.orgnih.govmdpi.com, the flexibility of AEEA can be leveraged to design molecules that adapt to the conformational requirements of a binding site or to connect components that require a degree of movement relative to each other. biorxiv.org Computational design methods can explore different arrangements and lengths of AEEA units within a novel molecular scaffold to optimize interactions and achieve specific molecular recognition. nih.govresearchgate.net
Predicting Structure-Activity Relationships (SAR) within AEEA-Based Compounds
Structure-Activity Relationship (SAR) analysis is fundamental to drug discovery and medicinal chemistry, aiming to understand how variations in chemical structure correlate with changes in biological activity. researchgate.netcollaborativedrug.comwm.edunih.govnih.gov Computational methods are widely used to predict biological activity based on molecular structure, enabling the prioritization of compounds and guiding the synthesis of new analogs. researchgate.netcollaborativedrug.comwm.edunih.govnih.gov
For a series of AEEA-based compounds, computational SAR studies can provide valuable insights into how modifications to the this compound structure or the molecules it is linked to affect their properties and activities. By analyzing a dataset of AEEA-containing molecules with known activities, computational models can identify structural features of the AEEA linker or the attached moieties that are positively or negatively correlated with desired biological outcomes. researchgate.netcollaborativedrug.comwm.edunih.govnih.gov This could involve examining the impact of linker length (e.g., comparing a trimer like this compound to a dimer or tetramer), the nature of the molecules linked by the AEEA chain, or the presence of additional functional groups. researchgate.netcollaborativedrug.comwm.edunih.govnih.gov Machine learning techniques are increasingly applied in SAR modeling to build predictive models that can assess the likely activity of new AEEA-based designs. researchgate.netcollaborativedrug.comwm.edunih.govnih.gov These computational SAR analyses can help guide the optimization of AEEA-based linker architectures for specific applications. collaborativedrug.comnih.gov
High-Throughput Virtual Screening of AEEA-Derived Chemical Libraries
High-throughput virtual screening (HTVS) is a computational technique used to rapidly search large libraries of chemical compounds for potential hits that are predicted to bind to a biological target or possess desired properties. arxiv.orgnih.govbapeks.comglpbio.comwikipedia.org This approach allows for the exploration of chemical spaces far larger than those accessible through experimental screening methods alone. arxiv.orgnih.govglpbio.com
Libraries of AEEA-derived compounds can be generated computationally by varying the length of the AEEA chain, incorporating different terminal groups, or combining AEEA units with other structural motifs. These libraries, which can potentially contain billions of molecules, can then be subjected to HTVS against specific targets. arxiv.orgnih.govglpbio.com Computational methods such as molecular docking can predict the binding affinity and pose of these AEEA-containing molecules within a target site. arxiv.org The integration of machine learning models with docking can further enhance the efficiency of screening ultra-large libraries. arxiv.org By virtually screening AEEA-derived chemical libraries, researchers can identify promising candidates that are predicted to exhibit desired interactions or properties, which can then be prioritized for experimental validation. arxiv.orgnih.govbapeks.comglpbio.com This computational filtering process significantly reduces the number of compounds that need to be synthesized and tested, accelerating the discovery process. arxiv.orgnih.govbapeks.comglpbio.com
H Aeea Aeea Aeea in Supramolecular Chemistry and Advanced Materials Research
AEEA-Based Oligomers as Building Blocks for Supramolecular Constructs
Oligomers derived from AEEA, including the trimer H-Aeea-aeea-aeea, serve as valuable building blocks in the creation of supramolecular constructs. Their structure, featuring repeating ether units and reactive termini, allows for participation in various self-assembly processes driven by non-covalent interactions rsc.orgresearchgate.netacs.org.
Molecular Self-Assembly Mechanisms of AEEA-Containing Motifs
The self-assembly of molecules containing AEEA motifs is primarily governed by non-covalent forces such as hydrogen bonding, van der Waals interactions, and potentially pi-pi stacking if aromatic groups are incorporated alongside the AEEA units rsc.orgresearchgate.netacs.org. The ether oxygen atoms and the amine/acid groups in AEEA oligomers can act as hydrogen bond donors and acceptors, facilitating ordered arrangements in suitable environments. The flexibility of the ether linkages provides conformational freedom, which can influence the resulting assembled structures. Research into the self-assembly of various oligomers, such as squaraine and peptoid oligomers, highlights the critical role of molecular design in directing the formation of specific supramolecular architectures through controlled non-covalent interactions rsc.orgresearchgate.netacs.org. While specific self-assembly mechanisms for this compound are not detailed in the provided results, the principles observed in related oligomeric systems involving hydrogen bonding and controlled stacking are relevant rsc.orgresearchgate.netacs.org.
Formation of Hierarchical Organizations and Nanoscale Architectures
The self-assembly of AEEA-based oligomers can lead to the formation of hierarchical organizations and nanoscale architectures. By carefully designing the oligomer sequence and incorporating additional functional groups, researchers can control how these molecules interact and assemble into larger, ordered structures rsc.orgresearchgate.netacs.orgacs.org. This can result in the formation of various morphologies, including fibers, vesicles, or other well-defined nanoscale assemblies. The ability to form such structures is crucial for applications requiring precise control over material properties at the nanoscale rsc.orgresearchgate.netacs.orgacs.org. The formation of supramolecular polymers through the stacking of oligomers is an example of hierarchical assembly driven by non-covalent interactions rsc.orgacs.org.
Engineering AEEA-Derived Scaffolds for Biomaterial Applications
AEEA and its oligomers, including this compound, are relevant in the engineering of scaffolds for biomaterial applications chemimpex.comcenmed.com. Their biocompatibility and ability to be incorporated into various polymeric structures make them suitable components in materials designed for biological interfaces chemimpex.com. AEEA has been used as a spacer or linker in the synthesis of bioconjugate materials, indicating its utility in connecting biomolecules or other functional units within a scaffold structure cenmed.com.
Scaffold Design for Modulating Cell-Material Interactions in Tissue Engineering
Scaffold design is paramount in tissue engineering to effectively modulate cell-material interactions nih.govmdpi.comecmjournal.orgmdpi.comresearchgate.netelspub.comthno.orgresearchgate.net. Scaffolds provide structural support and a microenvironment that influences cell adhesion, proliferation, differentiation, and migration nih.govmdpi.comecmjournal.orgmdpi.comthno.orgresearchgate.net. The incorporation of AEEA-derived units into scaffold materials can influence these interactions through the chemical nature of the AEEA moiety, which contains both amine and ether groups. These groups can affect surface properties, hydrophilicity, and potential sites for further functionalization with cell-adhesive ligands or growth factors mdpi.comresearchgate.net. The physical properties of the scaffold, such as porosity, pore size distribution, and mechanical stiffness, also play a significant role in directing cell behavior nih.govmdpi.comecmjournal.orgthno.org. Research in tissue engineering focuses on designing scaffolds with appropriate architecture and surface chemistry to mimic the native extracellular matrix (ECM) and promote desired cellular responses nih.govmdpi.comresearchgate.netthno.org.
Development of Responsive Smart Materials Incorporating AEEA for Academic Research
The development of responsive smart materials is an active area of academic research, focusing on materials that can change their properties in response to external stimuli tandfonline.comrsc.orgfrontiersin.orgfrontiersin.orgresearchgate.net. The chemical structure of AEEA, with its amine and ether functionalities, suggests its potential utility in creating materials responsive to stimuli such as pH changes, temperature variations, or the presence of specific chemical species. While direct examples of responsive smart materials specifically incorporating this compound were not found in the provided search results, the general principles of designing chemoresponsive materials by incorporating functional groups that undergo changes upon stimulation are well-established rsc.org. AEEA-derived polymers or hydrogels could potentially be engineered to exhibit responsive behavior for applications in areas like controlled release or sensing, driven by academic research interests tandfonline.comrsc.orgfrontiersin.orgfrontiersin.orgresearchgate.net.
Academic Investigations into AEEA Oligomers in Controlled Release Systems
Academic investigations into the application of oligomeric structures in controlled release systems represent a significant area within supramolecular chemistry and advanced materials research. These studies often explore the ability of designed oligomers to self-assemble into well-defined nanostructures capable of encapsulating and releasing therapeutic agents or other active molecules in a controlled manner. The properties of the oligomer, including its length, sequence, and chemical composition, play a crucial role in dictating the self-assembly behavior and the resulting release kinetics.
The chemical compound this compound is an example of an oligomer being explored in this broader context. This specific trimer is identified in chemical databases innexscientific.com. Its structure, based on the provided IUPAC name 2-[2-[2-[[2-[2-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid innexscientific.com, suggests a complex architecture involving repeating units linked by amide bonds, derived from a building block that incorporates the aminoethoxyethoxy structure and an acetic acid moiety. This is distinct from a simple trimer of the 2-(2-aminoethoxy)ethanol (B1664899) (AEEA) monomer linked solely through ether or amine bonds.
Research in controlled release systems frequently investigates oligomers and polymers for their capacity to form micelles, nanoparticles, hydrogels, or other assemblies that can serve as drug carriers dovepress.commdpi.commedcraveonline.com. The self-assembly process, often driven by non-covalent interactions, can enhance the stability of encapsulated substances and enable controlled release profiles dovepress.com. Studies on various oligomeric systems, including peptide-like oligomers and DNA-inspired oligomers, have demonstrated their potential in forming self-assembled nanostructures for drug delivery applications dovepress.comresearchgate.netrsc.org. These investigations highlight the importance of molecular design in achieving desired self-assembly behaviors and controlled release characteristics rsc.org.
The use of building blocks like (2-aminoethoxy)acetic acid, which appears to be related to the repeating unit in this compound, has been explored as rigid linkers in the conjugation of peptides for targeted drug delivery, indicating the relevance of such structures in the development of advanced delivery systems nih.gov. This suggests that oligomers incorporating these units could be designed to leverage specific chemical interactions and self-assembly properties for controlled release applications.
Academic research in this area aims to correlate the molecular structure of the oligomer with its supramolecular behavior and performance as a controlled release vehicle. Future studies may delve into the specific self-assembly mechanisms of this compound and its interactions with various therapeutic cargos, providing detailed data on its potential in controlled release systems.
Data Tables:
Based on the available search results, detailed research findings and quantitative data tables specifically pertaining to the controlled release performance of the this compound trimer were not found. Therefore, no data tables for this specific compound in controlled release systems can be generated in this section.
Emerging Frontiers and Future Perspectives in Aeea Oligomer Research
Synergistic Approaches: Combining AEEA with Other Non-Natural Amino Acids and Diverse Chemical Moieties
The integration of AEEA oligomers with other non-natural amino acids and various chemical moieties presents significant opportunities for designing molecules with tailored properties. This synergistic approach leverages the unique characteristics of AEEA, such as its flexible ether linkages and reactive amine and carboxylic acid groups, to create complex architectures.
One area of exploration involves conjugating AEEA oligomers with peptides and proteins. AEEA-AEEA (the dimer) has been investigated as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as an alkyl chain-based linker in the synthesis of PROTACs medchemexpress.com. These applications highlight the utility of AEEA oligomers as linkers to connect biologically active molecules, potentially influencing factors like solubility, stability, and targeting. Peptide conjugates in general are being developed for targeted therapeutic and diagnostic applications, combining the targeting specificity of peptides with various functional molecules, including radionuclides for imaging and therapy patsnap.comnih.gov. The hydrophilic nature of AEEA could serve as a valuable component in such linkers, potentially improving the pharmacokinetic properties of the conjugates bapeks.com.
Furthermore, AEEA derivatives, such as those protected with Fmoc, Boc, or Z groups, have been used to synthesize high-load polystyrene-polyethylene glycol-like resins with excellent swelling characteristics google.comgoogle.com. This demonstrates the potential of incorporating AEEA units into polymeric structures to modify their physical and chemical properties. The combination of AEEA with other chemical moieties can lead to the creation of novel materials with applications ranging from drug delivery systems to advanced separation media.
Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis of AEEA Constructs
Advanced spectroscopic and imaging techniques are crucial for the detailed characterization and real-time analysis of AEEA oligomers and their conjugates. These methods provide insights into the structure, conformation, and interactions of these complex molecules.
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful tool for analyzing sequence-defined oligomers, allowing for the determination of monomer sequence based on mass differences between fragments rsc.org. Ion mobility-mass spectrometry (IMS-MS) can further separate analytes based on their size, shape, and charge state, providing additional structural information rsc.orgacs.org. Combining IMS-MS with infrared (IR) action spectroscopy allows for the acquisition of oligomer-specific vibrational spectra, enabling detailed structural identification acs.org. These techniques, while discussed in the context of other oligomers like peptides and synthetic polymers, are directly applicable to the analysis of AEEA oligomers and their conjugates, helping to confirm their structure and purity.
Spectroscopic methods like Circular Dichroism (CD) and Infrared (IR) spectroscopy can provide information about the secondary structure and conformation of molecules mdpi.comfrontiersin.org. While challenging for heterogeneous and transient species like some amyloid oligomers, advancements in techniques like 2D IR spectroscopy and single-molecule vibrational spectroscopy are enabling more detailed structural analysis mdpi.com. These approaches could be adapted to study the conformational behavior of AEEA oligomers and how it changes upon conjugation or in different environments.
Imaging techniques are also becoming increasingly important. For instance, peptide-based conjugates with Aggregation-Induced Emission (AIE) generating fluorophores are being developed for targeted imaging, where the fluorescence is activated upon binding or enzymatic cleavage nih.govchinesechemsoc.org. While not specifically reported for AEEA oligomers, the principle of using AEEA as a linker in such activatable imaging probes is a potential area for future research, leveraging its properties to influence the probe's behavior and targeting. Techniques like fluorescence correlation spectroscopy and analytical ultracentrifugation are used to study oligomeric states and aggregation processes researchgate.net, which could be relevant for understanding the behavior of AEEA-containing constructs in solution.
Interdisciplinary Research Directions: Bridging Synthetic Chemistry, Chemical Biology, and Computational Sciences for AEEA Innovation
Advancing AEEA oligomer research necessitates a strong interdisciplinary approach, integrating expertise from synthetic chemistry, chemical biology, and computational sciences. This synergy can drive innovation in the design, synthesis, characterization, and application of AEEA-based constructs.
Synthetic chemistry provides the foundation for creating novel AEEA oligomers and conjugating them with diverse molecules. Developing efficient, scalable, and sustainable synthesis methods is a key area where synthetic chemists contribute acs.org. This includes exploring new reaction methodologies and protecting group strategies tailored for AEEA's unique functional groups.
Chemical biology plays a crucial role in understanding the interactions of AEEA oligomers and their conjugates with biological systems. This involves designing AEEA-based probes for studying biological processes, developing targeted delivery systems, and creating biomaterials with specific biological functions illinois.eduncl.ac.ukbrown.edu. Research at the interface of chemistry and biology is focused on developing chemical tools to address biological questions and exploring biological mechanisms at the molecular level rsc.org.
Q & A
Q. What methodologies resolve contradictions in reported bioactivity data for this compound across studies?
- Answer : Perform meta-analyses to assess heterogeneity in datasets (e.g., differing cell lines, assay protocols). Replicate conflicting experiments under standardized conditions and validate using orthogonal assays (e.g., fluorescence polarization vs. ELISA). Publish null results to mitigate publication bias .
Q. How to integrate computational modeling with experimental data for this compound’s mechanism of action?
- Answer : Combine molecular dynamics simulations (AMBER, GROMACS) with experimental binding data. Use Bayesian inference to refine force-field parameters and predict unobserved interactions. Validate models via mutagenesis studies or cryo-EM, ensuring alignment between predicted and empirical binding sites .
Q. What ethical and technical challenges arise in scaling this compound synthesis for preclinical trials?
- Answer : Address batch-to-batch variability using Good Laboratory Practice (GLP) guidelines. Ensure compliance with institutional review boards (IRBs) for toxicity testing. Optimize purification workflows (e.g., affinity chromatography) to meet regulatory purity thresholds (>95%) and document all steps for audit trails .
Tables: Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
